Cas no 2165374-35-4 (rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate)

Technical Introduction: rac-Ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate is a chiral piperidine derivative characterized by its stereochemically defined structure, featuring both (2R) and (4S) configurations. The tert-butyl group at the 4-position enhances steric hindrance, influencing reactivity and selectivity in synthetic applications. The ethyl ester moiety provides versatility for further functionalization, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development. Its rigid piperidine scaffold is advantageous for constructing bioactive compounds, particularly in medicinal chemistry targeting CNS or enzyme modulation. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. This compound is suited for exploratory studies requiring precise chiral building blocks.
rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate structure
2165374-35-4 structure
Product Name:rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate
CAS No:2165374-35-4
MF:C12H23NO2
MW:213.316523790359
CID:5655502
PubChem ID:165895121
Update Time:2025-10-09

rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate
    • 2165374-35-4
    • EN300-27727845
    • Inchi: 1S/C12H23NO2/c1-5-15-11(14)10-8-9(6-7-13-10)12(2,3)4/h9-10,13H,5-8H2,1-4H3/t9-,10+/m1/s1
    • InChI Key: SRSCLZAUUQHYHO-ZJUUUORDSA-N
    • SMILES: O(CC)C([C@@H]1C[C@@H](CCN1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.3Ų

rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate Pricemore >>

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Additional information on rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate

Rac-Ethyl (2R,4S)-4-Tert-Butylpiperidine-2-Carboxylate: A Comprehensive Overview

The compound rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate with CAS No. 2165374-35-4 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring substituted with a tert-butyl group at the 4-position and an ethyl carboxylate group at the 2-position, which contributes to its stereochemical complexity and functional versatility.

Recent studies have highlighted the importance of stereochemistry in drug design, and rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate exemplifies this principle. The specific stereochemistry of this compound—defined by the (2R,4S) configuration—plays a crucial role in its biological activity. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the synthesis of peptide analogs and other complex molecules. The tert-butyl group adds steric bulk to the molecule, which can influence its interaction with biological targets, making it a valuable building block in medicinal chemistry.

One of the most notable aspects of rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate is its synthetic utility. The compound serves as an intermediate in the synthesis of various piperidine derivatives, which are widely used in pharmaceuticals. For instance, recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, leveraging catalytic asymmetric hydrogenation techniques. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.

The CAS No. 2165374-35-4 is a unique identifier assigned to this compound by the Chemical Abstracts Service, ensuring its accurate identification and retrieval in scientific databases. This is particularly important given the increasing complexity of chemical structures and the need for precise communication among researchers worldwide.

In terms of applications, rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate has shown promise in peptide synthesis due to its ability to act as a chiral auxiliary. This property allows chemists to control the stereochemistry of peptide bonds during synthesis, which is critical for producing biologically active compounds. Additionally, its use as a ligand in metal-catalyzed reactions has been explored, further expanding its utility in organic synthesis.

Recent research has also focused on the pharmacokinetic properties of this compound. Studies have demonstrated that its tert-butyl substitution enhances lipophilicity without significantly compromising solubility, making it an attractive candidate for drug delivery systems. Furthermore, investigations into its metabolic stability have provided insights into its potential as a prodrug or intermediate in drug design.

From an environmental perspective, understanding the degradation pathways of rac-ethyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate is essential for assessing its ecological impact. Research indicates that under certain conditions, such as microbial degradation or enzymatic hydrolysis, this compound can undergo transformations that reduce its persistence in the environment.

In conclusion, rac-Ethil (2R,4S)-4-Tert-butylpiperydine-karbossilat with CAS No. 2165374-35-XNUMX stands out as a versatile and valuable molecule in modern organic chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in future drug discovery efforts.

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